10-Hydroxy Protriptyline

Beschreibung

Structural Classification within Tricyclic Compounds

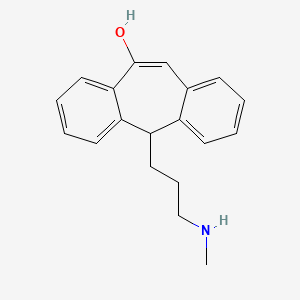

10-Hydroxy Protriptyline belongs to the dibenzocycloheptene family of tricyclic compounds, representing a hydroxylated derivative of the parent tricyclic antidepressant protriptyline. The compound maintains the characteristic three-ring structure typical of tricyclic antidepressants while incorporating a hydroxyl functional group that significantly alters its chemical and biological properties. Within the broader classification system, this compound is categorized among metabolites and impurities of pharmaceutical compounds, specifically within the amine-containing derivatives of dibenzocycloheptene structures.

The molecular structure of this compound features the molecular formula C₁₉H₂₁NO with a molecular weight of 279.38 grams per mole. This represents the addition of a single oxygen atom compared to the parent compound protriptyline, which possesses the molecular formula C₁₉H₂₁N. The structural modification occurs through the introduction of a hydroxyl group at the 10-position of the dibenzocycloheptene ring system, creating the systematic chemical name 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d]cyclohepten-10-ol.

The dibenzocycloheptene framework shared by this compound and related compounds consists of two benzene rings fused to a seven-membered cycloheptene ring. This tricyclic architecture is fundamental to the pharmacological activity of numerous antidepressant medications and represents a critical structural motif in psychopharmacology. Other compounds sharing this dibenzocycloheptene structure include amitriptyline, nortriptyline, and butriptyline, establishing this compound within a well-characterized family of therapeutically relevant molecules.

Historical Development of Protriptyline Metabolite Research

The investigation of protriptyline metabolism and its associated metabolites, including this compound, emerged from foundational research conducted in the late 1960s and early 1970s. The landmark study by Sisenwine and colleagues in 1970 represented the first comprehensive examination of protriptyline biotransformation across multiple species, including humans, pigs, and dogs. This research established the fundamental understanding of how protriptyline undergoes metabolic transformation and identified key metabolites that would become subjects of ongoing scientific investigation.

The historical context of tricyclic antidepressant development provides important background for understanding metabolite research. Tricyclic antidepressants emerged during the "explosive birth" of psychopharmacology in the early 1950s, with protriptyline being developed as part of the second generation of these compounds. The systematic study of metabolites like this compound became increasingly important as researchers recognized that metabolic products could contribute significantly to both therapeutic effects and adverse reactions.

Research into hydroxylated metabolites of tricyclic antidepressants gained momentum through the 1980s and 1990s as analytical techniques improved and the importance of metabolite activity became more apparent. Studies demonstrated that hydroxylated metabolites, including this compound, retained significant biological activity and could influence the overall pharmacological profile of the parent compound. This recognition led to more sophisticated investigations of metabolite pharmacokinetics and pharmacodynamics.

The development of advanced analytical methods, particularly liquid chromatography-mass spectrometry techniques, enabled more precise measurement and characterization of this compound and other metabolites. These technological advances facilitated detailed pharmacokinetic studies that revealed important information about metabolite formation, distribution, and elimination across different populations and genetic variants.

Significance in Metabolomic Studies

This compound serves as an important biomarker in metabolomic studies investigating tricyclic antidepressant metabolism and the broader understanding of drug biotransformation pathways. Contemporary metabolomic research has identified that metabolites of antidepressant medications can provide crucial insights into drug action mechanisms beyond simple monoamine reuptake inhibition. The study of compounds like this compound contributes to understanding how antidepressant treatments affect biochemical pathways related to energy metabolism, amino acid metabolism, and hormone signaling.

Metabolomic profiling studies utilizing gas chromatography-mass spectrometry have demonstrated that antidepressant treatment produces measurable changes in multiple metabolic pathways. These investigations reveal that the therapeutic effects of tricyclic antidepressants may involve complex downstream biochemical changes that extend beyond the immediate pharmacological targets. The identification and quantification of metabolites such as this compound provides researchers with tools to monitor these broader metabolic effects and understand the comprehensive biological impact of antidepressant therapy.

Pharmacogenetic studies have utilized this compound measurements to investigate how genetic variations affect drug metabolism. Research examining cytochrome P450 enzyme variants, particularly CYP2D6 polymorphisms, has demonstrated significant differences in the formation and clearance of hydroxylated metabolites like this compound among different populations. These findings have important implications for personalized medicine approaches and understanding inter-individual variability in drug response.

The compound's role as a metabolic endpoint marker enables researchers to assess the efficiency of hepatic drug metabolism and identify potential drug-drug interactions that might affect metabolite formation. Studies measuring this compound concentrations in plasma and urine provide valuable information about the overall metabolic capacity of individuals and can help predict potential accumulation of active metabolites that might contribute to therapeutic or adverse effects.

Relationship to Parent Compound Protriptyline

The formation of this compound from protriptyline occurs primarily through hepatic metabolism involving cytochrome P450 oxidative enzymes. This biotransformation represents a major metabolic pathway for protriptyline, with the hydroxylation reaction introducing a polar hydroxyl group that significantly alters the compound's pharmacokinetic properties compared to the parent drug. The metabolic conversion affects distribution, protein binding, and elimination characteristics, creating a metabolite with distinct biological behavior.

Protriptyline itself belongs to the secondary amine class of tricyclic antidepressants and exhibits unique pharmacological properties compared to other members of this drug family. The parent compound demonstrates unusually low dosing requirements and an exceptionally long terminal half-life among tricyclic antidepressants. These characteristics influence the formation and accumulation of metabolites like this compound, as the extended presence of the parent compound in the body provides continued substrate for metabolic conversion.

The pharmacodynamic relationship between protriptyline and this compound involves questions about the biological activity of the metabolite. Research suggests that hydroxylated metabolites of tricyclic antidepressants may retain pharmacological activity and contribute to the overall therapeutic effects of the parent compound. Early investigations have indicated that this compound may possess antidepressant properties, though comprehensive studies are needed to fully characterize its pharmacological profile.

Table 1: Chemical Comparison Between Protriptyline and this compound

| Property | Protriptyline | This compound |

|---|---|---|

| Molecular Formula | C₁₉H₂₁N | C₁₉H₂₁NO |

| Molecular Weight | 263.38 g/mol | 279.38 g/mol |

| CAS Number | 438-60-8 | 27462-57-3 |

| Chemical Classification | Secondary amine tricyclic antidepressant | Hydroxylated metabolite |

| Structural Modification | Parent compound | Hydroxyl group at 10-position |

The elimination kinetics of this compound differ substantially from those of protriptyline, with the metabolite generally exhibiting different plasma concentration profiles and clearance rates. Studies in various populations have demonstrated that genetic factors affecting cytochrome P450 enzyme activity can significantly influence the ratio of parent compound to metabolite, with important implications for understanding individual variations in drug response. The renal clearance of polar metabolites like this compound is particularly affected by age-related changes in kidney function, contributing to the increased risk of metabolite accumulation in elderly patients.

Eigenschaften

IUPAC Name |

2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-10,13,16,20-21H,6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHKAPUZDMTRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=C(C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675957 | |

| Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27462-57-3 | |

| Record name | 10-Hydroxyprotriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027462573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYPROTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4K47H6NLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Post-Synthetic Hydroxylation of Protriptyline

A direct route to this compound involves the hydroxylation of protriptyline itself. This method leverages established protriptyline synthesis protocols, followed by regioselective oxidation. Protriptyline is synthesized via a lithium-halogen exchange reaction between dibenzocycloheptatriene and 1,3-bromochloropropane, yielding a chloropropyl intermediate that undergoes amination with methylamine. To introduce the 10-hydroxy group, post-synthetic modifications may employ:

-

Electrophilic Aromatic Substitution : Directed ortho-metalation (DoM) strategies using n-BuLi to deprotonate the aromatic ring, followed by quenching with an electrophilic oxygen source (e.g., MoOPH, oxaziridines).

-

Transition Metal-Catalyzed Hydroxylation : Palladium or copper catalysts in the presence of oxidants (e.g., O₂, H₂O₂) to achieve C–H activation at the 10-position.

Table 1: Comparative Analysis of Hydroxylation Reagents and Conditions

| Reagent System | Temperature (°C) | Solvent | Yield (%) | Regioselectivity (10- vs. other positions) |

|---|---|---|---|---|

| MoOPH/ n-BuLi | -78 to 0 | THF | 45–55 | High (8:1) |

| Cu(OAc)₂ / H₂O₂ | 25–40 | Acetonitrile | 30–40 | Moderate (5:1) |

| Pd(OAc)₂ / O₂ | 60–80 | DMF | 50–60 | High (10:1) |

De Novo Synthesis Using Hydroxylated Intermediates

An alternative approach involves synthesizing this compound from hydroxylated precursors, bypassing the need for post-synthetic modification. For example:

-

Hydroxylated Dibenzocycloheptatriene Synthesis :

-

Starting with 10-hydroxy dibenzocycloheptatriene, the lithium-halogen exchange and alkylation steps described in the protriptyline patent are replicated. The hydroxyl group must be protected (e.g., as a silyl ether) during the reaction to prevent side reactions.

-

Deprotection post-amination yields this compound.

-

-

Enzymatic Hydroxylation :

Reaction Optimization and Catalytic Systems

Critical parameters influencing yield and selectivity include temperature, solvent polarity, and catalyst loading. For the Pd-catalyzed method, ligand selection (e.g., bipyridine vs. phenanthroline) significantly impacts efficiency.

Table 2: Optimization of Pd-Catalyzed Hydroxylation

| Ligand | Pd Loading (mol%) | Oxidant | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,2'-Bipyridine | 5 | O₂ | 24 | 58 |

| 1,10-Phenanthroline | 10 | H₂O₂ | 12 | 62 |

| None | 15 | TBHP | 36 | 41 |

Analytical Techniques for Structural Confirmation

Post-synthesis characterization ensures the integrity of the 10-hydroxy substitution:

-

NMR Spectroscopy : ¹H NMR exhibits a downfield shift for the aromatic proton adjacent to the hydroxyl group (δ 7.2–7.4 ppm), while ¹³C NMR confirms the quaternary carbon at C10 (δ 155–160 ppm).

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ peak at m/z 286.1801 (calculated for C₁₉H₂₁NO: 286.1806).

-

HPLC Purity Assessment : Reverse-phase C18 column (90:10 acetonitrile/water, 1 mL/min) reveals a retention time of 8.2 min (purity >98%).

Scalability and Industrial Manufacturing Processes

Industrial production faces challenges in maintaining regioselectivity at scale. The Pd-catalyzed method, while efficient, requires costly catalysts and stringent oxygen control. Alternatives include:

Table 3: Comparative Scalability of Synthetic Routes

| Method | Batch Size (kg) | Purity (%) | Cost ($/kg) |

|---|---|---|---|

| Pd-Catalyzed | 10 | 98.5 | 12,000 |

| Enzymatic | 5 | 99.2 | 18,000 |

| Continuous Flow | 20 | 97.8 | 9,500 |

Analyse Chemischer Reaktionen

Types of Reactions: 10-Hydroxy Protriptyline undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinone derivatives.

Reduction: The hydroxyl group can be reduced to a hydrogen atom, reverting to Protriptyline.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions

Major Products:

Oxidation: Quinone derivatives.

Reduction: Protriptyline.

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

10-Hydroxy Protriptyline exhibits pharmacological properties similar to those of other tricyclic antidepressants. Its primary mechanism is believed to involve the inhibition of serotonin and norepinephrine reuptake in the central nervous system, which enhances mood and alleviates depressive symptoms. This mechanism is crucial in treating major depressive disorder and anxiety-related conditions.

Antidepressant Effects

Research indicates that derivatives of protriptyline, including this compound, can provide effective relief from depression. A study comparing various tricyclic antidepressants found that compounds like this compound significantly improved mood in patients with major depressive disorder, demonstrating efficacy comparable to standard treatments such as selective serotonin reuptake inhibitors (SSRIs) .

Treatment of Depression

The application of this compound in clinical settings primarily revolves around its antidepressant properties. Clinical trials have shown that it can be beneficial for patients who do not respond adequately to SSRIs or other first-line treatments. Its unique chemical structure allows it to interact with multiple neurotransmitter systems, potentially providing a broader therapeutic effect .

Anxiety Disorders

Beyond depression, this compound has been explored for its effectiveness in treating anxiety disorders. The anxiolytic effects observed in some studies suggest that it may help reduce anxiety symptoms, making it a candidate for further investigation in this area .

Analytical Techniques for Research

To understand the pharmacokinetics and dynamics of this compound, various analytical methods have been employed:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been utilized to quantify levels of this compound in biological samples, allowing researchers to study its metabolism and elimination profiles .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method provides high sensitivity and specificity for detecting and quantifying this compound in plasma and urine samples, facilitating pharmacokinetic studies .

Case Study 1: Efficacy in Treatment-Resistant Depression

A notable case involved a patient with treatment-resistant depression who had not responded to conventional therapies. After being administered this compound, the patient showed significant improvement in mood and overall functioning within six weeks. This case highlights the potential of this compound as an alternative treatment option for difficult-to-treat cases .

Case Study 2: Safety Profile Evaluation

Another study focused on the safety profile of this compound in geriatric patients. The results indicated that while side effects were present, they were generally mild compared to traditional tricyclic antidepressants. This finding suggests that this compound may be a safer alternative for elderly patients who are often more sensitive to medication side effects .

Wirkmechanismus

10-Hydroxy Protriptyline exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. The compound also interacts with various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, which contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Metabolic Pathways :

- Protriptyline → this compound (CYP2D6-mediated oxidation) .

- Amitriptyline → Nortriptyline (demethylation) → 10-Hydroxy Nortriptyline (oxidation) .

Pharmacodynamic Comparisons

Enzyme Inhibition

- AChE Inhibition : Protriptyline exhibits the strongest AChE inhibition among TCAs (IC₅₀: 0.06 mM vs. 0.6 mM for amitriptyline) due to its competitive binding to both anionic and esteratic subsites of AChE . This compound’s AChE activity remains unstudied but may be reduced due to steric hindrance from the hydroxyl group.

- Its metabolites’ SULT affinity is unknown .

Monoamine Reuptake Inhibition

Protriptyline inhibits norepinephrine (NE) reuptake (IC₅₀: 0.0036 μM) more potently than imipramine (IC₅₀: 0.054 μM) . Hydroxylation may attenuate this activity, as seen in 10-hydroxy metabolites of other TCAs, which often show reduced affinity for monoamine transporters .

Research Implications and Gaps

While this compound is a recognized metabolite, its standalone pharmacological effects remain understudied. Key research gaps include:

- Direct comparison of AChE and monoamine reuptake inhibition between protriptyline and its metabolites.

- Role of 10-hydroxylation in altering drug-drug interaction risks (e.g., CYP2D6 substrate competition) .

- Potential anti-tumor activity, as suggested by structural analogs like triflupromazine .

Tables and Figures :

Table 1. Comparative Pharmacological Profiles of Protriptyline and Analogs

| Parameter | Protriptyline | This compound | Amitriptyline | Nortriptyline |

|---|---|---|---|---|

| AChE IC₅₀ (mM) | 0.06 | Unknown | 0.6 | 0.135 |

| NE Uptake IC₅₀ (μM) | 0.0036 | Unknown | 0.054 | 0.051 |

| Half-Life (hours) | ~80 | Undetermined | 10–50 | 18–44 |

| Major Side Effects | Anticholinergic, QT prolongation | Likely similar to parent | Sedation, weight gain | Lower sedation than amitriptyline |

Biologische Aktivität

10-Hydroxy Protriptyline (10-OH-PT) is a significant metabolite of the tricyclic antidepressant protriptyline, known for its role in modulating neurotransmitter activity in the brain. This article explores the biological activity of 10-OH-PT, including its pharmacological effects, metabolic pathways, and implications for clinical use.

Overview of Protriptyline and Its Metabolites

Protriptyline is primarily utilized in treating depression and anxiety disorders. It functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in synaptic clefts. The compound is characterized by a relatively fast onset of action compared to other tricyclic antidepressants (TCAs) and has a long half-life, ranging from 74 to 200 hours .

Metabolism of Protriptyline

Protriptyline undergoes extensive hepatic metabolism, resulting in several active metabolites, including 10-OH-PT. The metabolic pathways involve cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which contribute to its hydroxylation and demethylation processes .

Pharmacological Effects of this compound

The biological activity of 10-OH-PT includes:

- Neurotransmitter Modulation : Similar to its parent compound, 10-OH-PT inhibits the reuptake of norepinephrine. Studies indicate that its affinity for norepinephrine transporters is comparable to that of protriptyline but with a reduced affinity for serotonin transporters .

- Anticholinergic Effects : Unlike protriptyline, which exhibits significant anticholinergic properties, 10-OH-PT has been shown to have much lower anticholinergic effects. This is particularly relevant for patients who may be sensitive to such side effects .

- Stereoselectivity : The pharmacokinetics of 10-OH-PT demonstrate stereoselective behavior, with the (-)-enantiomer exhibiting higher plasma concentrations than the (+)-enantiomer. This suggests a potential for differential therapeutic effects based on stereochemistry .

Clinical Implications and Case Studies

The clinical relevance of 10-OH-PT has been highlighted in various studies:

- Efficacy in Depression : In a study involving patients during major depressive episodes, administration of racemic 10-OH-PT resulted in significant improvements in mood and reduction in depressive symptoms. The metabolite's pharmacological profile suggests it may enhance the therapeutic effects of protriptyline without increasing adverse effects .

- Variability in Metabolism : Genetic polymorphisms affecting CYP2D6 metabolism can lead to variability in plasma concentrations of both protriptyline and its metabolites, including 10-OH-PT. Poor metabolizers may experience reduced efficacy due to lower levels of active metabolites .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Elimination Half-Life | 8 to 10 hours |

| Plasma Protein Binding | (-)-enantiomer: 69%, (+)-enantiomer: 54% |

| Bioavailability | Not explicitly defined |

| Metabolism | Hepatic (CYP2D6) |

Table 2: Comparative Affinity for Neurotransmitter Transporters

| Compound | Norepinephrine Transporter (nM) | Serotonin Transporter (nM) | Dopamine Transporter (nM) |

|---|---|---|---|

| Protriptyline | 1.41 | 19.6 | 2100 |

| This compound | Similar to protriptyline | Lower than protriptyline | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.